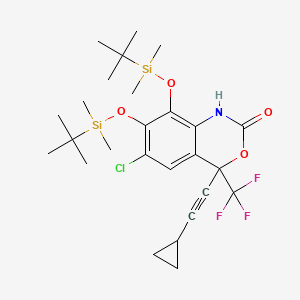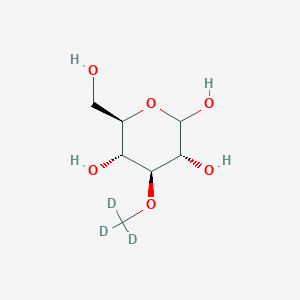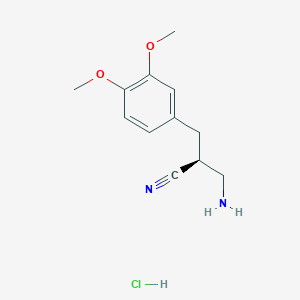
L-Aminopropionitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aminopropionitrile hydrochloride is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of interest in the biomedical community . This compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities .
Preparation Methods
L-Aminopropionitrile hydrochloride is prepared by the reaction of ammonia with acrylonitrile . The synthetic route involves the reaction of veratone, sodium cyanide, sodium chloride, and ammonia gas in an organic solvent to synthesize D,L-aminopropionitrile . The reaction conditions typically involve heating the mixture to 40-110°C and maintaining the reaction for 1-24 hours .
Chemical Reactions Analysis
L-Aminopropionitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles
Common reagents used in these reactions include primary alkyl halides for alkylation and acyl chlorides for acylation . Major products formed from these reactions include imine derivatives and substituted amines .
Scientific Research Applications
L-Aminopropionitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of animals, plants, and microorganisms.
Mechanism of Action
The mechanism of action of L-Aminopropionitrile hydrochloride involves its interaction with lysyl oxidase, an enzyme that plays a crucial role in the cross-linking of collagen and elastin . By inhibiting lysyl oxidase, this compound disrupts the normal formation of connective tissue, leading to conditions such as osteolathyrism and angiolathyrism .
Comparison with Similar Compounds
L-Aminopropionitrile hydrochloride can be compared with other similar compounds such as:
- Acetonitrile
- Aminoacetonitrile
- Glycolonitrile
- Cyanogen
- Propanenitrile
- Malononitrile
- Pivalonitrile
- Acetone cyanohydrin
- Butyronitrile
- Succinonitrile
- Tetramethylsuccinonitrile
These compounds share similar functional groups but differ in their specific chemical properties and applications. This compound is unique due to its specific interaction with lysyl oxidase and its role in causing osteolathyrism and angiolathyrism .
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14;/h3-4,6,10H,5,7,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
ZMIVOSTVXQMXQM-PPHPATTJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](CN)C#N)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)C#N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



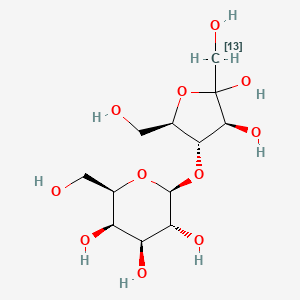
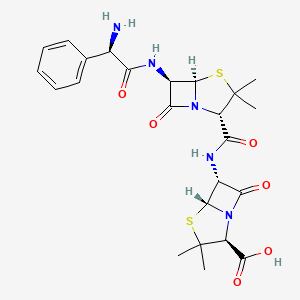
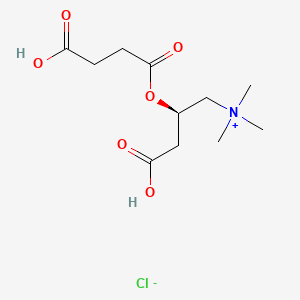
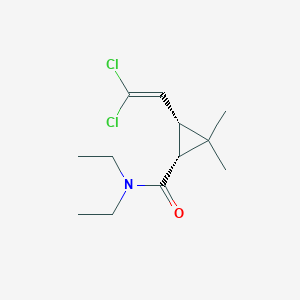
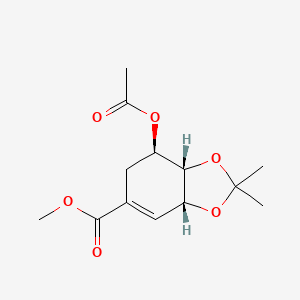
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)

